Cas no 54661-19-7 ((S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanol)

(S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanol 化学的及び物理的性質
名前と識別子
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- (S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanol
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- インチ: 1S/C9H14O2/c1-7-2-3-9(11)6-8(7)4-5-10/h4,9-11H,1-3,5-6H2/b8-4-/t9-/m0/s1
- InChIKey: CZDJBXLWUULEKA-OTOXVQDCSA-N
- SMILES: O[C@@H]1C/C(=C/CO)/C(=C)CC1
計算された属性
- 精确分子量: 154.099379685g/mol
- 同位素质量: 154.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 40.5Ų
(S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AY10384-250mg |
(S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanol |
54661-19-7 | 98% | 250mg |
$2175.00 | 2024-04-19 | |
A2B Chem LLC | AY10384-100mg |
(S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanol |
54661-19-7 | 98% | 100mg |
$1288.00 | 2024-04-19 |
(S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanol 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
6. Back matter
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
(S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanolに関する追加情報
Latest Research Insights on (S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanol (CAS: 54661-19-7)
The compound (S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanol (CAS: 54661-19-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing complex polycyclic frameworks, which are often found in natural products with pharmacological activity. The researchers employed asymmetric catalysis to achieve high enantioselectivity in the synthesis of derivatives, paving the way for further exploration of structure-activity relationships.
In terms of biological activity, preliminary in vitro studies have shown that (S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanol exhibits moderate inhibitory effects on certain inflammatory pathways. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that derivatives of this compound displayed selective COX-2 inhibition, suggesting potential as non-steroidal anti-inflammatory drug (NSAID) candidates. However, further optimization is required to improve potency and selectivity.
The compound's mechanism of action appears to be multifaceted. Molecular docking studies suggest that it may interact with multiple protein targets, including enzymes involved in arachidonic acid metabolism. This promiscuity could be advantageous for developing multi-target drugs but also presents challenges in terms of potential off-target effects. Researchers are currently employing computational chemistry approaches to design more specific analogs.
From a pharmaceutical development perspective, the physicochemical properties of (S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanol have been characterized in several recent studies. Its moderate solubility and stability profile make it a viable candidate for further drug development, though formulation challenges may need to be addressed for optimal bioavailability. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate acceptable pharmacokinetic properties in animal models.
Looking forward, several research groups are investigating the compound's potential in oncology applications. Preliminary data presented at the 2023 American Chemical Society National Meeting showed that certain derivatives exhibit promising activity against specific cancer cell lines, particularly those with mutations in the MAPK pathway. These findings, while preliminary, warrant further investigation into the compound's anticancer mechanisms.
In conclusion, (S,Z)-3-(2-Hydroxyethylidene)-4-methylenecyclohexanol represents a versatile scaffold with multiple potential therapeutic applications. Current research efforts are focused on optimizing its structure for improved biological activity and developing efficient synthetic routes for scale-up production. As understanding of its molecular targets deepens, this compound may serve as the foundation for novel therapeutic agents in inflammation, pain management, and possibly oncology.
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